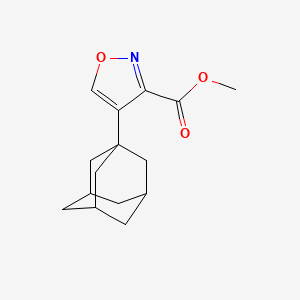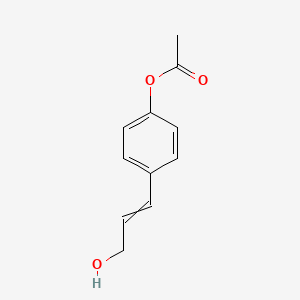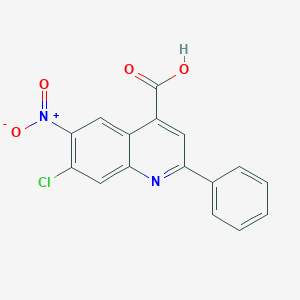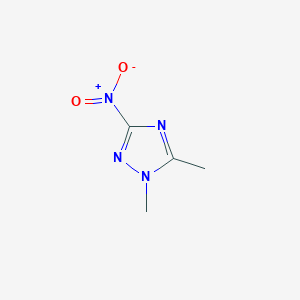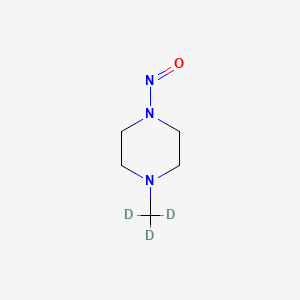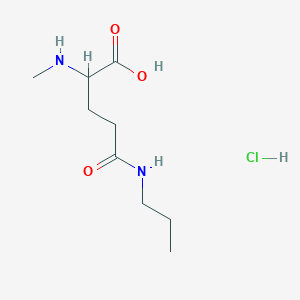![molecular formula C9H5F5O3 B13717230 2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol](/img/structure/B13717230.png)
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol is a complex organic compound characterized by the presence of fluorine atoms and a dioxole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol typically involves multiple steps. One common method includes the reaction of chloromethyl methyl ether with 2,2-difluoro-1,3-benzodioxole under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts such as palladium and solvents like chloroform or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted dioxoles .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Shares a similar dioxole ring structure but lacks the trifluoromethyl group.
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of the methanol group.
Uniqueness
2,2-Difluoro-alpha-(trifluoromethyl)benzo[d][1,3]dioxole-5-methanol is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C9H5F5O3 |
|---|---|
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)7(15)4-1-2-5-6(3-4)17-9(13,14)16-5/h1-3,7,15H |
InChI-Schlüssel |
JMUXMWZLGWGHFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(C(F)(F)F)O)OC(O2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


